1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
Overview
Description
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C6H4BrClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one typically involves the bromination and chlorination of thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated thiophene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the halogens.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-4-methylthiophen-2-YL)ethanone: Similar structure but with a methyl group instead of chlorine.
1-(5-Bromo-4-fluorothiophen-2-YL)ethanone: Similar structure but with a fluorine atom instead of chlorine.
Properties
IUPAC Name |
1-(5-bromo-4-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXWJHCTQQQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677261 | |
Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-66-6 | |
Record name | 1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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